molecular formula C8H20N4 B082797 2-Tetrazene, 1,1,4,4-tetraethyl- CAS No. 13304-29-5

2-Tetrazene, 1,1,4,4-tetraethyl-

Cat. No. B082797
CAS RN: 13304-29-5
M. Wt: 172.27 g/mol
InChI Key: DTPTYCXQWZYACS-MDZDMXLPSA-N
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Description

2-Tetrazene, 1,1,4,4-tetraethyl-, also known as TTEZ, is a highly reactive compound that has gained significant attention in the field of chemical synthesis and scientific research. It is a tetrazene derivative that is widely used in the development of high-energy materials, propellants, and explosives. TTEZ exhibits unique properties that make it a valuable compound for various applications, including biochemical and physiological research.

Scientific Research Applications

Electronic Structures and Thermolyses

  • Electronic and Thermal Properties : 2-Tetrazenes, including 1,1,4,4-tetramethyl-2-tetrazene, exhibit specific electronic structures and undergo distinct thermal decompositions. The differences in thermal decomposition among various 2-tetrazenes are linked to their molecular structures and electronic properties, as shown in the study of their electronic structures and gas-phase thermolyses by photoelectron spectroscopy (Heymanns & Rademacher, 1986).

Synthesis and Structural Studies

  • Synthesis and Characterization : The synthesis of 1,1,4,4-tetrabenzyl-2-tetrazene has been explored, along with studies on its structural properties. This research contributes to understanding the formation and characteristics of cyclic 2-tetrazenes (Mataka & Anselme, 1973).

Potential in Energetic Materials

  • Application in Energetic Materials : Research on 2-tetrazene derivatives, including the synthesis and evaluation of their energetic properties, highlights their potential use in low-toxicity, low-sensitivity energetic materials. This includes the study of their heat of formation, detonation parameters, and specific impulses (Miró Sabaté & Delalu, 2014).

Photodecomposition Studies

  • Photodecomposition Research : Investigations into the photodecomposition of 1,4-dialkyl-1,4-diphenyl-2-tetrazenes reveal insights into their stability and behavior under light exposure. This research is particularly relevant in the context of anti-cancer agents (Child, Morton, Pidacks, & Tomcufcik, 1964).

Hydrogen Bonding and Structural Analysis

  • Hydrogen Bonding and Structure : Studies on hydroxyalkyl-substituted 2-tetrazenes have provided valuable insights into hydrogen bonding in these compounds, with implications for their stability and reactivity. Structural analyses through X-ray diffraction have also been conducted (Porath, Rademacher, Boese, & Bläser, 2002).

Solvent Effects on Decomposition

  • Influence of Solvent Viscosity : Research on the effect of solvent viscosity on the decomposition of tetraphenyl-2-tetrazene demonstrates how solvent properties can influence the stability and reactivity of 2-tetrazenes (Sugiyama, Nakaya, & Imoto, 1975).

Advanced Synthesis Techniques

  • Synthesis of Formyl 2-Tetrazenes : The development of advanced synthesis methods for formyl 2-tetrazenes highlights the evolving techniques in creating and manipulating 2-tetrazene compounds (Delalu & Miró Sabaté, 2012).

properties

CAS RN

13304-29-5

Product Name

2-Tetrazene, 1,1,4,4-tetraethyl-

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

N-[(E)-diethylaminodiazenyl]-N-ethylethanamine

InChI

InChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+

InChI Key

DTPTYCXQWZYACS-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)/N=N/N(CC)CC

SMILES

CCN(CC)N=NN(CC)CC

Canonical SMILES

CCN(CC)N=NN(CC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Tetrazene, 1,1,4,4-tetraethyl-
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Reactant of Route 4
2-Tetrazene, 1,1,4,4-tetraethyl-

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